molecular formula C28H40O7 B13833475 Cochlioquinone C

Cochlioquinone C

Cat. No.: B13833475
M. Wt: 488.6 g/mol
InChI Key: KELSQTYNZXMABE-NMOAWYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cochlioquinone C is a natural product derived from the plant pathogenic fungus Bipolaris cynodontis. It belongs to the family of meroterpenoids, which are hybrid compounds consisting of both terpenoid and polyketide moieties. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, and phytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cochlioquinone C can be synthesized through various methods, including the isolation from fungal cultures. One common method involves the cultivation of Bipolaris cynodontis in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques . The synthetic route typically involves the prenylation of an aromatic nucleus, followed by decarboxylation, hydroxylation, and cyclization to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Bipolaris cynodontis. The fungus is grown in bioreactors under controlled conditions to maximize the yield of the compound. After fermentation, the culture broth is subjected to extraction and purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Cochlioquinone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Properties

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione

InChI

InChI=1S/C28H40O7/c1-8-14(2)21(30)15(3)16-13-17(29)20-23(32)25-27(6)11-9-18(26(4,5)33)34-19(27)10-12-28(25,7)35-24(20)22(16)31/h13-15,18-19,23,25,32-33H,8-12H2,1-7H3/t14-,15-,18+,19+,23+,25+,27-,28+/m0/s1

InChI Key

KELSQTYNZXMABE-NMOAWYSDSA-N

Isomeric SMILES

CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C

Canonical SMILES

CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C

Origin of Product

United States

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